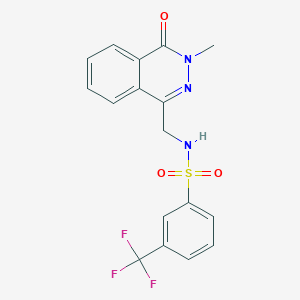

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Beschreibung

BenchChem offers high-quality N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O3S/c1-23-16(24)14-8-3-2-7-13(14)15(22-23)10-21-27(25,26)12-6-4-5-11(9-12)17(18,19)20/h2-9,21H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZWENNJFJWKBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound with significant biological activity. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C20H19F3N3O3S

- Molecular Weight : 450.49 g/mol

The structure includes a phthalazinone core linked to a trifluoromethyl group and a sulfonamide moiety, which are crucial for its biological interactions.

The primary mechanism of action for N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide involves:

- Inhibition of BET Proteins : The compound primarily targets Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4. This interaction inhibits the recruitment of transcriptional machinery to specific gene loci, affecting gene expression related to cell proliferation and survival.

- Impact on c-Myc Pathway : By inhibiting BET proteins, the compound disrupts the c-Myc signaling pathway, which is crucial in various cancers. This results in reduced cell proliferation in hematologic malignancies.

Anticancer Properties

Research has shown that this compound exhibits promising anticancer activity:

- Cell Proliferation Inhibition : In vitro studies indicate that it effectively inhibits the proliferation of cancer cell lines associated with hematologic malignancies.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Bacterial Inhibition : Preliminary studies suggest that it may possess antibacterial activity against various strains, although detailed studies are needed to confirm these effects and elucidate the underlying mechanisms .

Study 1: Anticancer Efficacy

A study focused on the efficacy of this compound against leukemia cells demonstrated significant reductions in cell viability at concentrations as low as 10 µM. The study utilized flow cytometry to analyze apoptosis rates, revealing that treated cells exhibited increased markers for early and late apoptosis compared to untreated controls.

Study 2: Antimicrobial Potential

Another investigation assessed the antimicrobial potential of related compounds derived from the same phthalazinone core. The results indicated that modifications in the side chains significantly affected antibacterial activity, suggesting that structural optimization could enhance efficacy against resistant bacterial strains .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, and what are their efficiency metrics?

- Methodology : Synthesis typically involves coupling phthalazine derivatives with sulfonamide precursors. For example:

Step 1 : Prepare the phthalazine core via cyclization of substituted hydrazines with diketones.

Step 2 : Introduce the trifluoromethylbenzenesulfonamide moiety via nucleophilic substitution or amide coupling under anhydrous conditions (e.g., using DCC/DMAP as coupling agents).

Q. How can researchers characterize the solubility and stability of this compound under varying pH and solvent conditions?

- Methodology :

Solubility : Use shake-flask method in solvents (DMSO, acetonitrile, aqueous buffers) at 25°C, quantified via UV-Vis spectroscopy (λ ~260 nm).

Stability : Incubate at pH 2–9 (37°C) for 24–72 hours, monitor degradation via HPLC.

- Findings : High solubility in DMSO (>50 mg/mL), but limited aqueous solubility (<1 mg/mL at pH 7.4). Stability decreases below pH 5 due to sulfonamide hydrolysis .

Q. What preliminary biological screening assays are recommended to assess its activity?

- Methodology :

Enzyme Inhibition : Test against kinases (e.g., JAK2, EGFR) using fluorescence-based assays (IC determination).

Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7).

- Outcome : Structural analogs show IC values of 0.5–5 μM in kinase inhibition, with selectivity influenced by the trifluoromethyl group .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodology :

Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states and identify rate-limiting steps.

Machine Learning : Train models on reaction parameters (temperature, solvent, catalyst) from literature to predict optimal conditions.

- Case Study : ICReDD’s approach reduced trial-and-error experimentation by 70% via computational-experimental feedback loops .

Q. What experimental design strategies resolve contradictions in biological activity data across studies?

- Methodology :

Design of Experiments (DoE) : Apply factorial design to variables (e.g., cell line variability, assay protocols).

Meta-Analysis : Use hierarchical clustering to identify outliers in published IC datasets.

- Example : Contradictions in cytotoxicity data may arise from differences in cell passage number or serum concentration in media .

Q. How does the trifluoromethyl group influence binding interactions with biological targets?

- Methodology :

Molecular Dynamics Simulations : Compare binding free energies (ΔG) of CF-substituted vs. non-fluorinated analogs.

Crystallography : Co-crystallize with target proteins (e.g., carbonic anhydrase) to resolve CF-protein interactions.

- Insight : The CF group enhances hydrophobic interactions and reduces metabolic susceptibility .

Q. What strategies mitigate side reactions during sulfonamide coupling in large-scale synthesis?

- Methodology :

In Situ Monitoring : Use FTIR to track reactive intermediates (e.g., sulfonyl chlorides).

Catalyst Screening : Test Pd/Cu systems for coupling efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.